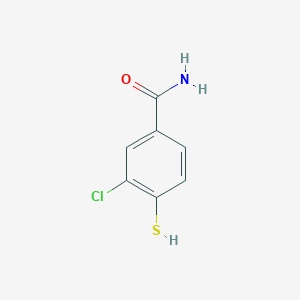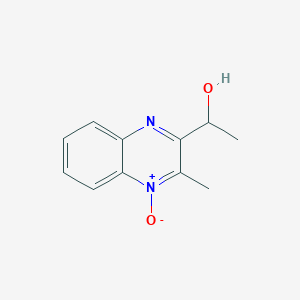![molecular formula C40H75O13P2-3 B13447193 [3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-18:1 PG-[d5] involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and 9Z-octadecenoic acid (oleic acid). The deuterium labeling is introduced at specific positions on the glycerol backbone .
Industrial Production Methods: Industrial production of 16:0-18:1 PG-[d5] typically involves large-scale esterification reactions under controlled conditions. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions. The product is then purified using techniques such as chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 16:0-18:1 PG-[d5] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Substitution: The phosphoglycerol backbone can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of saturated fatty acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: 16:0-18:1 PG-[d5] is used as a standard in HPLC analysis to test ion suppression and verify fragmentation patterns .
Biology: The compound is used in lipidomics studies to analyze lipid compositions in biological samples .
Medicine: In medical research, 16:0-18:1 PG-[d5] is used to study the role of phosphoglycerides in cell signaling and membrane dynamics .
Industry: The compound is used in the preparation of large unilamellar vesicles (LUVs) for various industrial applications .
Wirkmechanismus
16:0-18:1 PG-[d5] exerts its effects by integrating into lipid bilayers and influencing membrane properties. The deuterium labeling allows for precise tracking and analysis in various experimental setups. The compound interacts with proteins and other molecules within the membrane, affecting cell signaling pathways and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
160-181 PG: This is the non-deuterated version of the compound and is used in similar applications.
160-181 PC: This compound has a phosphocholine head group instead of phosphoglycerol and is used in membrane studies.
160-181 PE: This compound has a phosphoethanolamine head group and is used in lipidomics research.
Uniqueness: The uniqueness of 16:0-18:1 PG-[d5] lies in its deuterium labeling, which allows for precise tracking and analysis in experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C40H75O13P2-3 |
|---|---|
Molekulargewicht |
826.0 g/mol |
IUPAC-Name |
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/p-3/b18-17-/t37?,38-/m1/s1 |
InChI-Schlüssel |
BKRKPWQBIFVASS-DDDNOICHSA-K |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)


![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)



![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
